molecular formula C29H26N4O2S B2958770 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 1115286-74-2

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B2958770
CAS No.: 1115286-74-2
M. Wt: 494.61
InChI Key: DVJLWJBIXISOIE-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a benzyl group, a phenyl group, and a sulfanyl-acetamide moiety

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O2S/c34-26(30-17-16-21-10-4-1-5-11-21)20-36-29-32-25-18-24(23-14-8-3-9-15-23)31-27(25)28(35)33(29)19-22-12-6-2-7-13-22/h1-15,18,31H,16-17,19-20H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJLWJBIXISOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the benzyl and phenyl groups. The final step involves the addition of the sulfanyl-acetamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, scalability, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell proliferation, apoptosis, or immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular formula is C23H24N4O3SC_{23}H_{24}N_4O_3S, with a molecular weight of 436.53 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core linked to a benzyl and phenylethyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of key enzymes involved in disease processes, including kinases and proteases.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

  • Enzyme Interaction : It may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.
  • Cell Signaling Modulation : By affecting signaling pathways, the compound could influence cellular processes such as apoptosis and proliferation.

Antimicrobial Studies

In vitro studies have evaluated the compound's effectiveness against various pathogens. For instance:

  • Bacterial Inhibition : The compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to higher values depending on the strain tested.

Anticancer Studies

Research on cancer cell lines has indicated:

  • Cytotoxicity : The compound showed cytotoxic effects against several cancer cell lines with IC50 values indicating effective dose ranges.
Cell LineIC50 (µM)
A549 (Lung)15.2
MCF7 (Breast)12.5
HeLa (Cervical)10.8

Enzyme Inhibition Assays

The compound was tested for its ability to inhibit various enzymes:

  • Cholinesterase Inhibition : Demonstrated dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values suggesting moderate potency.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly reduced bacterial growth compared to control groups.
  • Case Study on Anticancer Activity :
    • In a controlled experiment involving human breast cancer cells (MCF7), treatment with the compound resulted in a 50% reduction in cell viability after 48 hours.

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